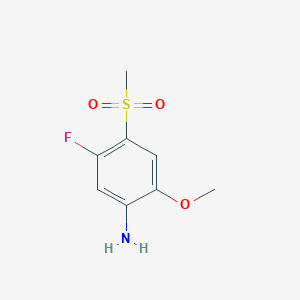
5-Fluoro-4-methanesulfonyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methanesulfonyl-2-methoxyaniline is an organic compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, a methanesulfonyl group, and a methoxy group attached to an aniline ring. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-Fluoro-4-methanesulfonyl-2-methoxyaniline may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale production and often include steps such as acetylation and nitration to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methanesulfonyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-4-methanesulfonyl-2-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methanesulfonyl-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyaniline: A related compound with similar functional groups but lacking the methanesulfonyl group.
5-Fluoro-2-methoxy-4-(methylsulfonyl)aniline: Another similar compound with slight variations in the positioning of functional groups.
Uniqueness
5-Fluoro-4-methanesulfonyl-2-methoxyaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
Molecular Formula |
C8H10FNO3S |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-methylsulfonylaniline |
InChI |
InChI=1S/C8H10FNO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,10H2,1-2H3 |
InChI Key |
WAPZKGDRRMEHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


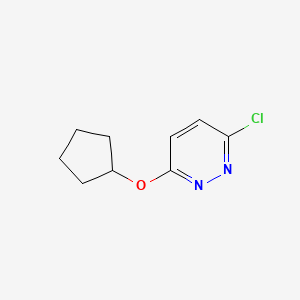
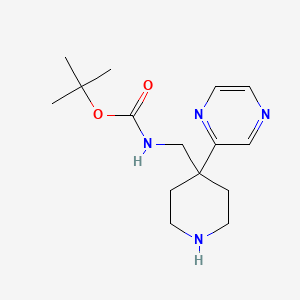
dimethyl-](/img/structure/B13989057.png)
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
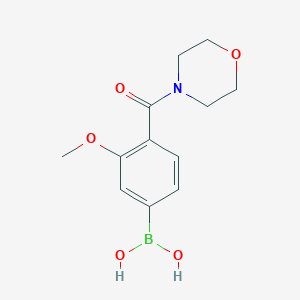
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
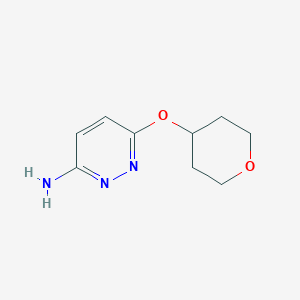

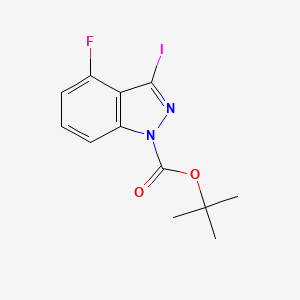
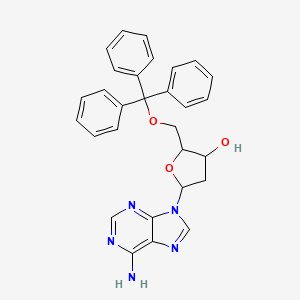
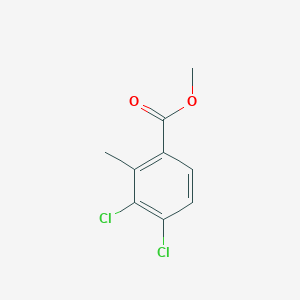
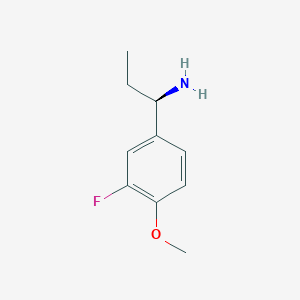
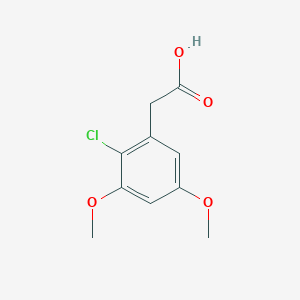
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
